molecular formula C14H21NO3 B5888349 2,3-dimethoxy-N-pentan-3-ylbenzamide

2,3-dimethoxy-N-pentan-3-ylbenzamide

Cat. No.: B5888349
M. Wt: 251.32 g/mol
InChI Key: VQOABNBQIFZCTE-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-N-pentan-3-ylbenzamide is a benzamide derivative characterized by a benzoyl core substituted with two methoxy groups at the 2- and 3-positions and an N-linked pentan-3-yl chain.

Properties

IUPAC Name

2,3-dimethoxy-N-pentan-3-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-5-10(6-2)15-14(16)11-8-7-9-12(17-3)13(11)18-4/h7-10H,5-6H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOABNBQIFZCTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)C1=C(C(=CC=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-pentan-3-ylbenzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with pentan-3-ylamine. The reaction is carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of benzamide derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxy-N-pentan-3-ylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dimethoxy-N-pentan-3-ylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-pentan-3-ylbenzamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. The antibacterial activity is likely due to its interference with bacterial cell wall synthesis or protein function .

Comparison with Similar Compounds

Structural Analogues in Benzamide Chemistry

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
  • Structure : Features a 3-methylbenzamide core with an N-(2-hydroxy-1,1-dimethylethyl) substituent.
  • Key Differences: Lacks methoxy groups but includes a hydroxyl group and tertiary alkyl chain.
  • Synthesis: Prepared via coupling of 3-methylbenzoyl chloride/acid with 2-amino-2-methyl-1-propanol, suggesting analogous routes for synthesizing the target compound .
N-(2-Ethoxyphenyl)-3-(pentanoylamino)benzamide ()
  • Structure: Contains a benzamide core with ethoxy and pentanoylamino substituents.
  • Key Differences: Ethoxy group at the ortho position vs. methoxy groups in the target compound. A pentanoylamino (amide-linked pentanoyl) group instead of a branched pentan-3-yl chain.
  • Relevance: The pentanoyl moiety may influence solubility and metabolic stability, whereas the pentan-3-yl group in the target compound could enhance lipophilicity or steric effects .

Substituent Effects on Physicochemical Properties

Methoxy vs. Methyl/Ethoxy Groups
  • Electron Donation : Methoxy groups (2,3-dimethoxy) enhance electron density on the aromatic ring compared to methyl () or ethoxy () substituents. This may affect reactivity in electrophilic substitution or coordination with metals.
Alkylamide Chains
  • Branching: The pentan-3-yl chain introduces branching, which may improve metabolic stability compared to linear chains (e.g., pentanoylamino in ) but reduce solubility in aqueous media.

Data Table: Comparative Analysis of Benzamide Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Key Features/Applications
2,3-Dimethoxy-N-pentan-3-ylbenzamide C₁₄H₂₁NO₃ 251.32 g/mol 2,3-dimethoxy; N-pentan-3-yl Hypothetical catalytic/pharma
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 207.27 g/mol 3-methyl; N-(2-hydroxy-1,1-dimethylethyl) Metal-catalyzed C–H activation
N-(2-Ethoxyphenyl)-3-(pentanoylamino)benzamide C₂₀H₂₄N₂O₃ 340.42 g/mol 2-ethoxy; 3-pentanoylamino Unknown (structural analog)

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